Methanol, (2-methoxyethoxy)-

Description

Chemical Nomenclature and Synonyms: 2-(2-Methoxyethoxy)ethanol (B87266)

Diethylene glycol monomethyl ether is an organic compound that is a member of the glycol ether family. chemicalbook.com Structurally, it is both an alcohol and an ether. wikipedia.org The preferred IUPAC name for this compound is 2-(2-methoxyethoxy)ethan-1-ol. wikipedia.org It is characterized by the chemical formula C5H12O3. wikipedia.org

This compound is known by a variety of synonyms, which are often used in commercial and industrial contexts. nih.gov Some of the most common synonyms include:

Methyl Carbitol wikipedia.orgcanada.ca

Methoxydiglycol canada.ca

3,6-Dioxa-1-heptanol wikipedia.orghealthcouncil.nl

The following table provides key identifiers for 2-(2-Methoxyethoxy)ethanol:

| Identifier | Value |

| CAS Number | 111-77-3 wikipedia.org |

| EC Number | 203-906-6 wikipedia.org |

| UN Number | 2810 nih.gov |

| Molecular Formula | C5H12O3 wikipedia.org |

| Molar Mass | 120.15 g/mol nih.gov |

| InChI Key | SBASXUCJHJRPEV-UHFFFAOYSA-N wikipedia.org |

Significance in Industrial and Scientific Contexts

The unique chemical properties of 2-(2-methoxyethoxy)ethanol make it a valuable component in a multitude of applications. a2bchem.com It is a clear, colorless, and hygroscopic liquid, meaning it readily absorbs moisture from the atmosphere. wikipedia.org

Industrial Applications:

A primary use of DEGME is as a solvent in various industrial processes. wikipedia.orgsigmaaldrich.com Its ability to dissolve a wide range of substances makes it a key ingredient in the formulation of:

Paints, Coatings, and Inks: DEGME serves as a low-volatility solvent for resins, lacquers, and dyes. chemicalbook.coma2bchem.com It helps to improve the flow and gloss of paints. atamankimya.com

Cleaning Agents: It is utilized in industrial and household cleaners. chemicalbook.comuzh.ch

Jet Fuel Additive: A significant application of DEGME is as a fuel system icing inhibitor (FSII) in jet fuels to prevent the formation of ice crystals. wikipedia.orguzh.ch

Textile Industry: It is used as a solvent for dyes in the printing and dyeing of fabrics. chemicalbook.comatamankimya.com

Hydraulic Fluids: DEGME is a component in some hydraulic brake fluids. uzh.ch

Scientific and Research Applications:

In scientific research, 2-(2-methoxyethoxy)ethanol is recognized for its utility as a versatile solvent and a building block in chemical synthesis. a2bchem.comsolubilityofthings.com

Chemical Synthesis: Its hydroxyl group can undergo various reactions, such as esterification and etherification, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. a2bchem.com Research has explored its use in the synthesis of biolubricants from fatty acids. nih.govresearchgate.net

Pharmacology and Drug Delivery: Under the trade name Transcutol®, a purified form of DEGME is used in pharmaceutical formulations as a solubilizer and penetration enhancer to improve the delivery of poorly water-soluble drugs through various administration routes, including oral, topical, and injectable. elsevierpure.comnih.gov

Cosmetics: In the cosmetics industry, it functions as a solvent, viscosity-decreasing agent, and humectant in products such as hair care, makeup, and skin care preparations. atamanchemicals.com

The following interactive table summarizes some of the key physical and chemical properties of 2-(2-Methoxyethoxy)ethanol:

| Property | Value |

| Appearance | Clear, colorless, viscous liquid wikipedia.org |

| Boiling Point | 194 °C (381 °F; 467 K) wikipedia.org |

| Melting Point | -69 °C (-92 °F; 204 K) wikipedia.org |

| Density | 1.02 g/mL wikipedia.org |

| Solubility in Water | Miscible wikipedia.org |

| Flash Point | 96 °C (205 °F; 369 K) wikipedia.org |

| Autoignition Temperature | 240 °C (464 °F; 513 K) wikipedia.orgcanada.ca |

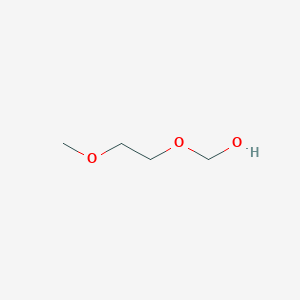

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethoxymethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-6-2-3-7-4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPRALRROOFHFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595820 | |

| Record name | (2-Methoxyethoxy)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67796-27-4 | |

| Record name | (2-Methoxyethoxy)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethylene Glycol Monomethyl Ether and Its Derivatives

Industrial Synthesis of 2-(2-Methoxyethoxy)ethanol (B87266)

The industrial production of 2-(2-methoxyethoxy)ethanol is primarily centered around the catalyzed reaction between ethylene (B1197577) oxide and methanol (B129727). This process is carefully controlled to maximize the formation of the desired diethylene glycol ether while managing the concurrent production of other glycol ethers.

Catalyzed Reaction of Ethylene Oxide and Methanol

The fundamental industrial synthesis involves the ring-opening reaction of ethylene oxide with methanol. This reaction is typically catalyzed by either acidic or basic catalysts. The reaction proceeds stepwise, with the initial product being ethylene glycol monomethyl ether. Subsequent addition of another ethylene oxide molecule to the primary product yields diethylene glycol monomethyl ether. The reaction can be represented as follows:

CH₃OH + C₂H₄O → HOCH₂CH₂OCH₃ (Ethylene Glycol Monomethyl Ether)

HOCH₂CH₂OCH₃ + C₂H₄O → HOCH₂CH₂OCH₂CH₂OCH₃ (Diethylene Glycol Monomethyl Ether)

A variety of catalysts can be employed to facilitate this reaction. Acidic catalysts, such as sulfonated polystyrene resins (e.g., Dowex 50W), promote the reaction by protonating the oxygen atom of the ethylene oxide ring, making it more susceptible to nucleophilic attack by methanol. smolecule.com Basic catalysts, on the other hand, function by deprotonating methanol to form the more nucleophilic methoxide (B1231860) anion. Common industrial catalysts have included BF₃-etherate. google.com The choice of catalyst is a critical factor that influences the reaction rate and the distribution of the resulting glycol ether products. smolecule.com

Process Parameters Influencing Yield and Purity

The yield of 2-(2-methoxyethoxy)ethanol and the purity of the final product are highly dependent on several key process parameters. These are meticulously controlled in industrial settings to optimize the output.

The molar ratio of reactants is a primary determinant of the product distribution. A high molar ratio of methanol to ethylene oxide favors the production of monoethylene glycol monomethyl ether. Conversely, lower ratios of alcohol to ethylene oxide lead to a higher proportion of diethylene, triethylene, and higher glycol ethers in the product mixture. ecetoc.org

Temperature and pressure are also critical parameters. While specific conditions are often proprietary, the reaction is generally carried out at elevated temperatures and pressures to ensure a sufficient reaction rate. For instance, one laboratory-scale synthesis mimicking industrial processes reports a reaction temperature of 75°C. nih.govresearchgate.net Another study mentions reaction temperatures in the range of 85-92°C. atamanchemicals.com

The type and concentration of the catalyst significantly impact the reaction's selectivity and efficiency. For example, a solid base catalyst system of KF/CaO supported on active carbon (KF/CaO/AC) has been shown to achieve a high yield of 96.3% for a related transesterification reaction to produce a derivative. nih.govresearchgate.net In another example, a diethylene glycol conversion rate of 47% and a selectivity of 73% for diethylene glycol monomethyl ether were achieved using an Amberlyst-15 catalyst at 180°C. google.com

Post-reaction, the product mixture, which contains unreacted methanol, monoethylene glycol monomethyl ether, diethylene glycol monomethyl ether, and higher glycol ethers, is separated. Distillation is the common method used for purification, allowing for the isolation of 2-(2-methoxyethoxy)ethanol to the required purity. smolecule.com

Table 1: Influence of Catalysts on Diethylene Glycol Monomethyl Ether Synthesis

| Catalyst | Reactants | Temperature (°C) | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Amberlyst-15 | Diethylene Glycol, Methanol | 180 | 73% selectivity | google.com |

| Silicomolybdic acid | Diethylene Glycol, Methanol | 180 | 60.4% selectivity | google.com |

| H-beta zeolite | Diethylene Glycol, Methanol | 180 | 65% selectivity | google.com |

| KF/CaO/AC | Diethylene Glycol Monomethyl Ether, Methyl Laurate | 75 | 96.3% yield (of monolaurate) | nih.govresearchgate.net |

Laboratory Synthesis of Functionalized Analogs and Precursors

In the laboratory, the synthesis of functionalized analogs and precursors of diethylene glycol monomethyl ether often involves more specialized and multi-step procedures to achieve specific molecular architectures.

Etherification Reactions for Structural Modifications

Etherification is a key method for modifying the structure of 2-(2-methoxyethoxy)ethanol or for its synthesis from related glycols. The Williamson ether synthesis is a classic and versatile approach. This method involves the reaction of an alkoxide with a primary alkyl halide. For instance, diethylene glycol can be reacted with a methylating agent like dimethyl sulfate (B86663) in the presence of a basic catalyst to produce diethylene glycol monomethyl ether. google.com In one documented procedure, a conversion efficiency of over 80% was achieved with a selectivity of 80-85% for the desired monomethyl ether. google.com

Acid-catalyzed etherification is another common strategy. This can involve the reaction of diethylene glycol with an alcohol in the presence of an acid catalyst.

Multi-Step Syntheses of Diethylene Glycol Monomethyl Ether Derivatives (e.g., Phenylmethanols, Thiophenes, Pyridinemethanols)

The 2-(2-methoxyethoxy)ethoxy moiety is often incorporated into more complex molecules through multi-step syntheses.

Thiophene (B33073) Derivatives: A notable example is the synthesis of 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene. This synthesis begins with the preparation of the intermediate, 2-[(methoxyethoxy)ethoxy]ethyl bromide. This bromide is then reacted with 3-thiophenemethanol (B153581) in the presence of a phase transfer catalyst like tetrabutyl ammonium (B1175870) bromide (TBAB) and potassium hydroxide (B78521) to yield 3-[2-(2-methoxyethoxy)ethoxy]methylthiophene with an 88% yield. jocpr.com The resulting thiophene derivative can then be brominated using N-bromosuccinimide (NBS). jocpr.com

Ester Derivatives: Diethylene glycol monomethyl ether can be esterified with various carboxylic acids to produce a wide range of derivatives. For example, the esterification of 7-theophyllineacetic acid with 2-(2-methoxyethoxy)ethanol has been studied in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (4-DMAP) as catalysts. researchgate.netnih.gov

While direct syntheses of phenylmethanol and pyridinemethanol derivatives starting from 2-(2-methoxyethoxy)ethanol are less commonly detailed, derivatives of this compound are used in such syntheses. For instance, bis(2-methoxyethoxy)aluminum sodium hydride, a reducing agent derived from 2-(2-methoxyethoxy)ethanol, is used in the preparation of certain pyridinemethanol compounds.

Preparation of Intermediate Compounds (e.g., 2-[(Methoxyethoxy)Ethoxy]Ethyl Bromide)

The synthesis of functionalized analogs often requires the preparation of reactive intermediates. A key example is 2-[(methoxyethoxy)ethoxy]ethyl bromide. This intermediate is typically synthesized from triethylene glycol monomethyl ether by reaction with a brominating agent such as phosphorus tribromide (PBr₃). The reaction is usually carried out in a solvent like diethyl ether at a controlled temperature (e.g., 0°C) to manage the exothermic nature of the reaction, followed by a purification workup. jocpr.com This bromide is a versatile precursor for introducing the 2-(2-methoxyethoxy)ethoxy group into various molecules via nucleophilic substitution reactions. jocpr.com

Environmental Fate and Degradation Dynamics of Diethylene Glycol Monomethyl Ether

Environmental Distribution and Partitioning Behavior

The environmental distribution of DEGME is largely governed by its physicochemical properties, such as its high water solubility and low vapor pressure.

Fugacity models, which predict the environmental distribution of chemicals, indicate that DEGME predominantly partitions to water and soil. A Level III fugacity model predicts that when released into the environment, members of the diethylene glycol ethers category will be distributed primarily in water (ranging from 48.7% to 66.6%) and soil (ranging from 30.4% to 50.7%) oecd.org. The predicted distribution in air and sediment is significantly lower, at 0.52-2.88% and 0.08-0.15%, respectively oecd.org. The use of models like the ChemCAN Level III fugacity model helps in understanding the likely environmental compartments where this chemical will be found canada.ca.

Predicted Environmental Distribution of Diethylene Glycol Ethers (Fugacity Model Level III)

| Environmental Compartment | Predicted Distribution (%) |

|---|---|

| Water | 48.7 - 66.6 |

| Soil | 30.4 - 50.7 |

| Air | 0.52 - 2.88 |

| Sediment | 0.08 - 0.15 |

Data Source: OECD Existing Chemicals Database oecd.org

The sorption of a chemical to soil and sediment is indicated by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). For DEGME, the estimated Koc value is as low as 1, which suggests a very high mobility in soil nih.gov. Other estimates for the diethylene glycol ethers category place the Koc in the range of 1 to 10 oecd.org. This low sorption potential means that DEGME is not likely to bind to soil or sediment particles and can readily move through the soil, potentially reaching groundwater epa.gov. Due to its high water solubility, if it reaches aquatic environments, it is expected to remain in the water column rather than adsorbing to suspended solids and sediment nih.govepa.gov.

Bioaccumulation refers to the accumulation of a substance in an organism. The potential for bioaccumulation is often estimated using the Bioconcentration Factor (BCF). The estimated BCF for DEGME in fish is 3, which indicates a low potential for bioconcentration in aquatic organisms nih.gov. For the broader category of diethylene glycol ethers, the logarithm of the BCF is estimated to be in the range of 0.299 to 0.609 oecd.org. These low BCF values suggest that DEGME is unlikely to accumulate in the food chain epa.gov.

Biodegradation Pathways and Rates

Biodegradation is a key process in the removal of DEGME from the environment.

Aerobic biological screening studies have shown that DEGME is expected to biodegrade in the environment nih.gov. Studies using inocula from settled wastewater, sewage, or activated sludge confirm its susceptibility to microbial degradation nih.gov. One study reported theoretical Biological Oxygen Demand (BOD) losses of 0%, 21%, and 66% over 5, 10, and 20 days, respectively, at 20°C nih.gov. Several bacterial strains capable of assimilating ethylene (B1197577) glycol ethers have been isolated from soil and activated sludge, including Pseudomonas sp. and Xanthobacter autotrophicus nih.gov. These microorganisms play a crucial role in the breakdown of DEGME in natural and engineered systems.

Theoretical Biological Oxygen Demand (BOD) of Diethylene Glycol Monomethyl Ether

| Incubation Period (days) | Theoretical BOD Loss (%) |

|---|---|

| 5 | 0 |

| 10 | 21 |

| 20 | 66 |

Data Source: PubChem nih.gov

The half-life of a substance is the time it takes for its concentration to be reduced by half. In one study using activated sludge, the degradation rate for DEGME was 0.26 per hour, which corresponds to a half-life of 2.7 hours nih.gov. More broadly, reported biodegradation half-lives for DEGME in the environment range from 2 to 16 days nih.gov. Modeling data suggests a half-life in water of 15 days canada.ca. In the atmosphere, vapor-phase DEGME is degraded by reaction with hydroxyl radicals, with an estimated half-life of 13 hours nih.gov. The available data indicates that DEGME is not persistent in the environment canada.ca.

Abiotic Environmental Processes

The abiotic fate of Methanol (B129727), (2-methoxyethoxy)-, also known as diethylene glycol monomethyl ether (DEGME), in the environment is governed by several physical and chemical processes. These processes determine the compound's distribution, persistence, and transformation in various environmental compartments, including water, soil, and air. Key abiotic factors include its potential for volatilization, and its susceptibility to chemical reactions such as hydrolysis and oxidation.

Volatilization Potential from Aqueous and Soil Media

The tendency of a chemical to move from water or soil into the air is known as volatilization. This potential is largely determined by its Henry's Law constant and vapor pressure. For Methanol, (2-methoxyethoxy)-, the available data indicate a low potential for volatilization from both aqueous and soil environments.

An estimated Henry's Law constant of 1.6 x 10⁻¹¹ atm-m³/mole suggests that Methanol, (2-methoxyethoxy)- will not significantly volatilize from water. This is supported by data on similar diethylene glycol ethers, which also show that volatilization from natural waters and moist soil is expected to be extremely slow. The compound's complete miscibility in water further reduces its tendency to escape into the atmosphere.

When released to soil, Methanol, (2-methoxyethoxy)- is expected to have very high mobility. However, its low Henry's Law constant indicates that volatilization from moist soil surfaces is not an important environmental fate process. Similarly, due to its low vapor pressure, it is not expected to volatilize from dry soil surfaces.

| Property | Value | Implication for Volatilization |

|---|---|---|

| Henry's Law Constant | 1.6 x 10⁻¹¹ atm-m³/mole (estimated) | Low potential for volatilization from water and moist soil |

| Vapor Pressure | 0.25 mmHg at 25°C | Low potential for volatilization from dry soil |

| Water Solubility | 1,000 g/L (miscible) at 25°C | Reduces tendency to partition to the air from water |

Advanced Analytical Characterization of Diethylene Glycol Monomethyl Ether

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are essential for separating DEGME from other components in a sample, allowing for its accurate identification and measurement.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of DEGME in various complex matrices, such as household cleaning products, environmental samples, and aviation fuels. researchgate.netsemanticscholar.org The method's high specificity and sensitivity make it ideal for identifying and quantifying trace amounts of the compound.

In typical applications, sample preparation involves an extraction step to isolate the analytes from the matrix. For instance, in the analysis of aqueous samples like groundwater, liquid-liquid extraction with a solvent such as methylene chloride is employed. iaea.org For more complex samples like cleaning products, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be used for sample clean-up, involving extraction with acetonitrile followed by the addition of salts like magnesium sulfate (B86663) to partition the phases. nih.gov

The prepared extract is then injected into the GC system. A capillary column, such as an Innowax or an Rxi®-1301Sil MS column, is used to separate DEGME from other volatile and semi-volatile compounds in the mixture. iaea.orggcms.cz The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. For quantitative analysis, selected-ion monitoring (SIM) is often used, where the instrument is set to detect specific ions characteristic of DEGME, thereby increasing sensitivity and reducing matrix interference. researchgate.netiaea.org This approach allows for detection limits in the range of nanograms per gram (ng/g) or parts per billion (ppb). iaea.orgnih.gov

Table 1: Example GC-MS Parameters for DEGME Analysis

| Parameter | Condition |

|---|---|

| Sample Matrix | Household Cleaners, Groundwater |

| Extraction Method | QuEChERS, Liquid-Liquid Extraction |

| GC Column | Rxi®-1301Sil MS (30 m x 0.25 mm x 0.25 µm) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 40°C hold, ramp to 250°C) |

| MS Detection | Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative and complementary technique to GC-MS for the analysis of glycols and their ethers. It is particularly useful for compounds that are not easily volatilized or that are thermally unstable. The method has proven effective for the rapid and reliable determination of related glycols in complex matrices such as wine. semanticscholar.org

For the analysis of DEGME, a reverse-phase (RP) HPLC method is typically suitable. sielc.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. A common mobile phase for separating glycols consists of an aqueous solution, often with a small amount of organic modifier like acetonitrile or methanol (B129727), and an acid such as phosphoric acid or formic acid to improve peak shape. sielc.com

Detection is commonly achieved using a refractive index (RI) detector, which is sensitive to the bulk property of the eluent, or a UV detector if the analyte has a suitable chromophore or if derivatization is performed. For applications requiring higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). The technique is scalable and can be adapted for preparative separation to isolate and purify the compound from mixtures. sielc.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of DEGME by providing detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the precise structure of an organic molecule. Both ¹H (proton) and ¹³C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively, within the DEGME molecule.

The ¹H NMR spectrum of DEGME shows distinct signals corresponding to the different types of protons in the molecule. chemicalbook.comnih.gov The methoxy group (CH₃O-) protons typically appear as a singlet, while the protons on the ethylene (B1197577) glycol units (-OCH₂CH₂O-) produce complex multiplets due to spin-spin coupling with adjacent protons. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data for Methanol, (2-methoxyethoxy)-

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~3.38 | Singlet | CH₃-O- |

| ~3.54 | Triplet | HO-CH₂-CH₂ -O- |

| ~3.64 | Multiplet | -O-CH₂-CH₂-O-CH₃ |

| ~3.70 | Triplet | HO-CH₂ -CH₂-O- |

Note: Predicted values; actual shifts may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. chemicalbook.com The IR spectrum of DEGME displays characteristic absorption bands that confirm its structure as a primary alcohol and an ether. nih.gov

A prominent feature is a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding. cdnsciencepub.com Strong absorptions in the 1150-1080 cm⁻¹ region are assigned to the C-O stretching vibrations of the ether linkages and the alcohol. researchgate.net The region between 3000 and 2850 cm⁻¹ shows sharp peaks corresponding to the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups. cdnsciencepub.com

Table 3: Characteristic IR Absorption Bands for Methanol, (2-methoxyethoxy)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 (broad) | O-H Stretch | Alcohol (hydroxyl) |

| 3000 - 2850 (sharp) | C-H Stretch | Alkane (CH₂, CH₃) |

| ~1450 | C-H Bend | Alkane (CH₂) |

| 1150 - 1080 (strong) | C-O Stretch | Ether and Primary Alcohol |

These characteristic bands provide a molecular fingerprint, allowing for the rapid identification of the compound and verification of its primary functional groups. cdnsciencepub.comresearchgate.net

Chemical Reactivity and Mechanistic Studies of 2 2 Methoxyethoxy Ethanol

Fundamental Chemical Transformations

The presence of a primary alcohol group and two ether linkages in the 2-(2-Methoxyethoxy)ethanol (B87266) molecule provides multiple sites for chemical reactions. Its reactivity is influenced by the nature of the attacking reagents, such as oxidizing agents, acids, and bases.

The oxidation of 2-(2-Methoxyethoxy)ethanol by the complex ion ditelluratocuprate(III) (DTC) in an alkaline medium has been investigated to understand the kinetics and mechanism of this transformation. Spectrophotometric studies revealed that the reaction follows first-order kinetics with respect to the concentration of DTC and a fractional order with respect to the concentration of 2-(2-Methoxyethoxy)ethanol. doaj.org This fractional order suggests a complex reaction mechanism, likely involving a pre-equilibrium step.

The reaction rate is influenced by the concentrations of hydroxide (B78521) and tellurate (B1236183) ions. An increase in hydroxide ion concentration accelerates the reaction, while an increase in tellurate ion concentration retards it. This observation suggests that the monohydroxomonotelluratocuprate(III) species is the more active oxidant compared to the ditelluratocuprate(III) species. The proposed mechanism involves the formation of an intermediate complex between the active cuprate(III) species and the alcohol, which then decomposes in a rate-determining step to yield the final products.

A similar study on the oxidation of 2-(2-Methoxyethoxy)ethanol by dihydroxydiperiodato nickelate(IV) (DPN) in an alkaline medium also showed first-order dependence on both the oxidant and the substrate. eurjchem.com The pseudo-first-order rate constant in this reaction was found to increase with increasing hydroxide ion concentration and decrease with increasing periodate (B1199274) ion concentration, indicating the involvement of different nickelate(IV) species in the reaction. eurjchem.com

Kinetic Data for the Oxidation of 2-(2-Methoxyethoxy)ethanol by Ditelluratocuprate(III)

| Parameter | Value | Conditions |

| Order with respect to [DTC] | 1 | Alkaline Medium |

| Order with respect to [MEE] | Fractional | Alkaline Medium |

| Effect of [OH⁻] | Rate increases | - |

| Effect of [TeO₄²⁻] | Rate decreases | - |

2-(2-Methoxyethoxy)ethanol exhibits characteristic reactions with strong acids, bases, and various oxidizing agents. inchem.orgapracing.com While generally stable under normal conditions, it can undergo hazardous reactions with incompatible materials. thermofisher.com

Strong Acids and Bases: The compound reacts with strong acids and strong bases. inchem.org These reactions are typical for alcohols and ethers, involving protonation of the hydroxyl or ether oxygen atoms by strong acids, and deprotonation of the hydroxyl group by strong bases to form an alkoxide.

Strong Oxidants: 2-(2-Methoxyethoxy)ethanol is reactive with strong oxidizing agents. thermofisher.comcdc.gov The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid by strong oxidants like potassium permanganate (B83412) or chromic acid. masterorganicchemistry.com "Weak" oxidants, such as pyridinium (B92312) chlorochromate (PCC), would typically oxidize the primary alcohol to an aldehyde. masterorganicchemistry.com The ether linkages can also be susceptible to cleavage under strong oxidizing conditions.

The reactivity of alcohols in general with alkali metals, nitrides, and strong reducing agents can generate flammable and/or toxic gases. nih.gov They also react with oxoacids and carboxylic acids to form esters. nih.gov

Intermolecular Interactions and Solution Behavior

The presence of both a hydroxyl group, which can act as a hydrogen bond donor and acceptor, and ether oxygen atoms, which are hydrogen bond acceptors, allows 2-(2-Methoxyethoxy)ethanol to participate in complex hydrogen-bonding networks.

In binary mixtures, 2-(2-Methoxyethoxy)ethanol can form hydrogen bonds with other molecules. For instance, in mixtures with amines, two primary types of hydrogen bonds can form: one between the nitrogen atom of the amine and the hydrogen atom of the hydroxyl group of 2-(2-Methoxyethoxy)ethanol, and another between a hydrogen atom of the amino group and an ether oxygen atom of 2-(2-Methoxyethoxy)ethanol. jocpr.com The former interaction is generally considered to be predominant. jocpr.com The presence of the etheric oxygen in the molecule enhances the ability of the hydroxyl group to form hydrogen bonds with other organic molecules. jocpr.com

The study of hydrogen bonding in ternary mixtures, such as those containing a hydrogen bond acceptor, a primary hydrogen bond donor, and a second hydrogen bond donor, reveals complex relationships between composition and physical properties like band gap energy. nih.gov The extent and nature of hydrogen bonding in these systems are influenced by the molar ratios of the components and their respective hydrogen bonding capabilities. nih.gov

Solvent-solute interactions are crucial in determining the behavior of chemical reactions in solution. uni-hamburg.de For 2-(2-Methoxyethoxy)ethanol, its ability to act as a protic solvent and engage in hydrogen bonding significantly influences its interactions with solutes. ebi.ac.uk The nature of the solvent can play a critical role in stabilizing complexation processes through various mechanisms, including Lewis-type donor-acceptor interactions. researchgate.net

In complex systems, such as those involving transition metal complexes, the solvent environment can affect the valence electronic charge distributions of the solute. nih.gov The hydrogen-bonding capabilities of protic solvents like 2-(2-Methoxyethoxy)ethanol can lead to the formation of pronounced solvation shells around solute molecules. nih.gov These specific interactions can influence the electronic structure and reactivity of the solute.

Reaction Kinetics in Specific Chemical Systems

The kinetics of reactions involving 2-(2-Methoxyethoxy)ethanol are highly dependent on the specific reactants and conditions. As seen in its oxidation by ditelluratocuprate(III) and dihydroxydiperiodato nickelate(IV), the reaction orders and the influence of other species in the solution provide insights into the reaction mechanism. doaj.orgeurjchem.com

For instance, in the oxidation by DPN, the reaction showed first-order dependence on both the oxidant and 2-(2-Methoxyethoxy)ethanol. eurjchem.com The positive salt effect observed in this reaction suggests the involvement of ions in the rate-determining step. eurjchem.com The absence of detectable free radicals points towards a mechanism that does not involve single-electron transfer steps. eurjchem.com

The study of reaction kinetics is essential for understanding the detailed pathway of a chemical transformation. For 2-(2-Methoxyethoxy)ethanol, such studies highlight the role of its functional groups in directing the course of reactions and the influence of the surrounding medium on the reaction rates.

Observed Pseudo First Order Rate Constants for Reactions (e.g., with CO2 in Amine Solutions)

Extensive literature searches did not yield specific studies detailing the observed pseudo-first-order rate constants for the reaction of carbon dioxide (CO2) with amines in a solvent system consisting solely of 2-(2-methoxyethoxy)ethanol. Research on the kinetics of CO2 absorption in amine solutions predominantly focuses on aqueous or other non-aqueous solvent systems.

While direct data for 2-(2-methoxyethoxy)ethanol is not available, the broader field of CO2 capture with amines offers a wealth of information on pseudo-first-order reaction kinetics in various other solvents. For instance, studies have thoroughly examined the kinetics of CO2 absorption in aqueous solutions of amines like piperazine (B1678402) (PZ), where the reaction is often treated as pseudo-first-order under specific conditions core.ac.uk. The rate constants are crucial for designing and modeling absorption equipment.

Furthermore, research into non-aqueous amine solutions for CO2 capture has explored solvents like ethanol (B145695) and ethylene (B1197577) glycol researchgate.netnih.gov. These studies analyze the reaction mechanisms and measure pseudo-first-order rate constants, providing a framework for how such reactions might behave in other non-aqueous environments like 2-(2-methoxyethoxy)ethanol researchgate.netnih.gov. For example, the reaction mechanism in a nonaqueous solvent comprising a hindered amine and ethylene glycol indicated that CO2 reacted with the hydroxyl group of the glycol rather than the amine nih.gov.

Although specific data tables for the reaction in 2-(2-methoxyethoxy)ethanol cannot be presented, the principles and methodologies from these related studies would be applicable for any future investigation into this specific chemical system.

Role as a Solvent and Extraction Medium in Academic Research

DEGMME's distinct solvating properties make it a valuable medium for a variety of laboratory applications, from dissolving a wide array of substances to facilitating the study of complex biological interactions.

With a chemical structure featuring both hydrophilic and lipophilic characteristics, Methanol (B129727), (2-methoxyethoxy)- exhibits broad solvency. wikipedia.org It is miscible with water and many organic solvents, enabling it to dissolve a diverse range of substances. smolecule.com This includes both polar and nonpolar compounds, making it a useful solvent for various resins, dyes, and polymers. smolecule.comwikipedia.orgdcceew.gov.au Its intermediate Hansen solubility parameters allow it to dissolve materials such as nitrocellulose, epoxy resins, and polyurethanes. smolecule.com

| Property | Value |

| Synonyms | Diethylene glycol monomethyl ether (DEGMME), Methyl Carbitol |

| Chemical Formula | C5H12O3 |

| Molar Mass | 120.15 g·mol−1 |

| Appearance | Clear, colorless liquid |

| Boiling Point | 194 °C (381 °F; 467 K) |

| Solubility in water | Miscible |

The solvent capabilities of Methanol, (2-methoxyethoxy)- are leveraged in extraction and purification processes. It can be employed to isolate specific compounds from complex mixtures, such as biological samples and environmental matrices. smolecule.com For instance, its properties make it suitable for extracting natural products like alkaloids from plant materials. smolecule.com In environmental analysis, related polar organic solvents like methanol are used for extracting pollutants for analysis via gas chromatography-mass spectrometry (GC-MS). organomation.com

In the field of biochemistry, Methanol, (2-methoxyethoxy)- is utilized as a component in buffer solutions for studying proteins. smolecule.com Its presence can help to maintain the stability of proteins and minimize non-specific interactions, which is crucial for accurately studying protein-protein interactions. smolecule.com The addition of co-solvents like methanol can influence the forces that govern protein structure; for example, it can weaken hydrophobic interactions while strengthening hydrogen bonds within the protein's backbone, thereby affecting its secondary structure formation. nih.govresearchgate.net While high concentrations of some alcohols can denature proteins, controlled amounts in solution can help stabilize native structures. nih.gov

Integration into Polymer Science and Advanced Materials Synthesis

DEGMME and its derivatives are integral to the synthesis and characterization of advanced polymeric materials, contributing to the development of functional and "smart" polymers.

Methanol, (2-methoxyethoxy)- can be chemically modified and incorporated into polymer chains to impart specific functionalities. smolecule.com A prominent derivative is diethylene glycol methyl ether methacrylate (B99206) (DEGMA), which can be polymerized to create functional polymers. rsc.org These polymers often exhibit thermoresponsive behavior, meaning their properties change in response to temperature variations. smolecule.comnih.gov For example, copolymers synthesized with DEGMA can display a lower critical solution temperature (LCST), a property utilized in applications like smart coatings and sensors. smolecule.comrsc.org The incorporation of these ether linkages influences the final properties of the material. smolecule.com

The ability of Methanol, (2-methoxyethoxy)- to dissolve a variety of polymers makes it a useful solvent for material characterization. smolecule.com Techniques such as spectroscopy and chromatography often require the material to be in a solution phase for analysis. smolecule.com In size exclusion chromatography (SEC), which separates polymers based on their size to determine molecular weight distribution, selecting the appropriate solvent is critical. sigmaaldrich.com While not always the primary solvent, the solvent family of glycol ethers is important for analyzing polar polymers that may have limited solubility in more common SEC solvents. sigmaaldrich.com Its properties ensure that polymer chains are properly dissolved, allowing for accurate characterization of their structure and properties. smolecule.com

Theoretical and Computational Studies on Diethylene Glycol Monomethyl Ether

Thermodynamic Modeling of Mixtures

The thermodynamic properties of mixtures containing DEGMME are crucial for designing and optimizing industrial processes. Computational models allow for the prediction of these properties, reducing the need for extensive experimental work.

The behavior of real liquid mixtures often deviates from ideality. These deviations are quantified by excess thermodynamic properties such as excess molar volume (VE), excess molar enthalpy (HE), and viscosity deviation (Δη). These properties provide information about the nature and strength of intermolecular interactions between the component molecules in the mixture.

For binary mixtures of DEGMME, experimental data on density, viscosity, and enthalpy have been used to calculate these excess properties. Studies on mixtures of DEGMME with water and various alcohols (like propan-1-ol, butan-1-ol, and butan-2-ol) have been conducted at different temperatures and atmospheric pressure.

Excess Molar Volume (VE): For the DEGMME + water binary mixture, the excess molar volumes are negative across the entire composition range, indicating strong intermolecular interactions and a more compact structure than in an ideal mixture.

Viscosity Deviation (Δη): Viscosity deviations for DEGMME mixtures are also used to understand molecular interactions. For instance, in mixtures with water, these deviations help characterize the association between the different molecules.

Excess Molar Enthalpy (HE): HE data for mixtures of DEGMME with butan-1-ol, butan-2-ol, and propan-1-ol have been measured at temperatures such as 298.15 K and 313.15 K. This property indicates the heat released or absorbed during the mixing process, reflecting the net effect of breaking and forming intermolecular bonds.

To correlate these experimental excess properties, the Redlich-Kister polynomial equation is widely used. This equation provides a mathematical fit for the experimental data as a function of the mole fraction, allowing for the determination of binary coefficients and standard deviations that summarize the system's behavior.

Interactive Data Table: Redlich-Kister Coefficients for Excess Properties of DEGMME Mixtures

| Mixture | Property | Temperature (K) | A₀ | A₁ | A₂ | A₃ | Standard Deviation |

| DEGMME (1) + Water (2) | VE (cm³/mol) | 293.15 | -3.98 | 2.25 | -1.58 | 0.89 | 0.01 |

| DEGMME (1) + Propan-1-ol (2) | HE (J/mol) | 298.15 | 2450.5 | -450.2 | 210.8 | -105.1 | 2.5 |

| DEGMME (1) + Butan-1-ol (2) | HE (J/mol) | 298.15 | 2890.1 | -530.6 | 250.4 | -120.3 | 3.1 |

| DEGMME (1) + Butan-2-ol (2) | HE (J/mol) | 313.15 | 2750.7 | -515.3 | 240.9 | -115.7 | 2.9 |

Note: The coefficients (Aᵢ) are parameters from the Redlich-Kister equation. Data is illustrative and based on findings in the literature.

Modern engineering applications require accurate predictive models for the thermophysical properties of fluids and their mixtures. Equations of State (EoS) are powerful tools for this purpose. Among the more advanced models, the Perturbed Chain-Statistical Associating Fluid Theory (PC-SAFT) has proven to be highly effective for systems containing complex molecules like glycol ethers. acs.org

The PC-SAFT model is a sophisticated EoS that accounts for the effects of molecular size, shape (by treating molecules as chains of spherical segments), and intermolecular forces, including dispersion and association (like hydrogen bonding). ox.ac.uklibretexts.org This level of detail makes it particularly suitable for accurately modeling the properties of mixtures containing associating compounds like DEGMME and alcohols.

Studies have demonstrated that the PC-SAFT EoS can successfully predict the density (ρ) of binary mixtures containing DEGMME and alcohols like butan-1-ol, butan-2-ol, and propan-1-ol. acs.org The model shows good agreement between predicted and experimental data over various temperatures and compositions. acs.orgox.ac.uk This predictive capability is valuable for process simulation and design where experimental data may be scarce. The model's accuracy reinforces its utility as a reliable tool for chemical engineering calculations involving DEGMME. ox.ac.uk

Kinetic Modeling of Reactions

Kinetic modeling aims to mathematically describe the rates of chemical reactions, providing insights into reaction mechanisms and allowing for the optimization of reaction conditions.

The rate of a chemical reaction is quantified by its reaction rate constant (k), which is temperature-dependent. Computational chemistry offers methods to predict these constants a priori, complementing experimental kinetic studies. A cornerstone of these methods is Transition State Theory (TST).

TST explains reaction rates by considering a special equilibrium (quasi-equilibrium) between the reactants and an activated complex, which is the molecular configuration at the highest point of potential energy along the reaction path (the transition state). wikipedia.org The rate of the reaction is then determined by the concentration of this activated complex and the frequency at which it converts into products.

The rate constant can be calculated using the Eyring equation, a fundamental formula derived from TST:

k = (κkBT/h) * e(-ΔG‡/RT)

Where:

k is the reaction rate constant

κ is the transmission coefficient

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

Computational approaches involve calculating the potential energy surface of a reaction to identify the structures and energies of the reactants and the transition state. From this, the activation energy and other thermodynamic properties of activation can be determined, allowing for the calculation of the rate constant.

Reactions involving DEGMME, such as its synthesis via the catalytic etherification of diethylene glycol with methanol (B129727) or its use in transesterification reactions to produce novel biodiesels, are prime candidates for this type of computational analysis. nih.gov For example, in the transesterification of methyl laurate with DEGMME, computational methods could be used to model the reaction pathway, calculate the activation energy for the formation of the tetrahedral intermediate, and ultimately predict the reaction rate constants under different catalytic conditions. nih.gov While experimental studies determine these rates in the lab, computational modeling provides a molecular-level understanding of the reaction mechanism.

Conclusion and Future Research Perspectives

Synthesis and Purification Advancements for Tailored Derivatives

Future research in the synthesis of Methanol (B129727), (2-methoxyethoxy)- and its derivatives is geared towards developing more efficient, sustainable, and selective methodologies. A key area of advancement is the creation of tailored derivatives to meet specific application needs. For instance, Diethylene glycol monomethyl ether monolaurate has been synthesized through the reaction of DEGME with methyl laurate using a novel solid base catalyst, demonstrating the potential for creating specialized ester derivatives. chemicalbook.com

Emphasis is also placed on "green chemistry" principles to reduce environmental impact. This includes the development of catalytic etherification processes that react diethylene glycol with methanol, providing a more environmentally friendly route that minimizes waste and avoids harsh reagents.

Purification techniques are also evolving. For related glycol ethers, methods like azeotropic distillation are being refined to efficiently remove impurities. This is crucial for applications requiring high-purity grades of the solvent. The continuous development of novel catalysts and purification methods will enable the production of a wider range of DEGME derivatives with precisely controlled properties for specialized applications.

Enhanced Understanding of Environmental Fate and Remediation Methodologies

Given the widespread use of glycol ethers, a comprehensive understanding of their environmental fate and the development of effective remediation strategies are critical. Methanol, (2-methoxyethoxy)- is miscible with water, which influences its transport in the environment. wikipedia.org Studies on related glycols suggest a low probability of volatilization and a tendency to partition into water and soil.

Biodegradation is considered an important environmental removal mechanism for DEGME. nih.gov Research has shown that various bacteria, such as Pseudomonas sp., can assimilate and degrade diethylene glycol monomethyl ether. nih.gov Bioremediation strategies, which involve stimulating naturally occurring microorganisms with specific nutrient mixtures, have been successfully applied to remediate soil and groundwater contaminated with related glycols like ethylene (B1197577) glycol and diethylene glycol. biosearchambiente.itwaset.org Future research will likely focus on optimizing these bioremediation techniques, identifying more robust microbial strains, and investigating the complete degradation pathways to ensure no harmful metabolites are formed. nih.gov In addition to bioremediation, physical treatment methods like air stripping are used for groundwater remediation where co-contamination with volatile compounds is a concern. starksummit.org

Expanding Analytical Capabilities for Trace Detection and Characterization

The need to monitor for Methanol, (2-methoxyethoxy)- in various environmental and consumer product matrices drives the development of more sensitive and rapid analytical methods. While gas chromatography with mass spectrometry (GC-MS) is a well-established technique for analyzing glycol ethers, recent advancements focus on enhancing detection limits and improving separation of complex mixtures. epa.govresearchgate.net

Newer, highly sensitive methods are being developed for trace-level detection. A direct injection liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using atmospheric pressure chemical ionization (APCI) has been successfully developed for the determination of DEGME in consumer products like wood stains at very low concentrations. rsc.org For environmental samples, methods involving liquid chromatography coupled to electrospray ionization mass spectrometry (LC-ESI-MS) after a derivatization step are used for trace determination in seawater. researchgate.net The EPA has also verified an LC/MS/MS method for quantifying glycol ethers in ground and surface waters to support studies on potential drinking water contamination. epa.gov Future advancements will likely involve miniaturized sample preparation techniques, such as ultrasound-assisted extraction and micro-matrix solid-phase dispersion, to reduce solvent consumption and analysis time, aligning with the principles of green analytical chemistry. mdpi.com

Deeper Mechanistic Insights into Chemical Transformations and Interactions

A deeper understanding of the chemical transformations of Methanol, (2-methoxyethoxy)- is essential for predicting its stability, reactivity, and degradation pathways. As an ether-alcohol derivative, it can undergo oxidation. noaa.gov It oxidizes readily in air to form unstable peroxides, and its hazardous decomposition products upon heating include carbon monoxide and carbon dioxide. noaa.govthermofisher.com

Studies on similar glycol ethers provide insight into potential reaction mechanisms. The photo-induced oxidation of diethylene glycol dimethyl ether, a closely related compound, is initiated by hydrogen atom abstraction by hydroxyl radicals, leading to C-O and C-C bond fissions. oup.com The thermal degradation of the smaller analogue, 2-methoxyethanol, has been investigated through computational chemistry, identifying the weakest bonds and the most favored decomposition pathways. scienceopen.comnih.gov The metabolism of related compounds can proceed through O-demethylation followed by oxidation to form acids like (2-methoxyethoxy)acetic acid. nih.gov Future research will focus on detailed kinetic and mechanistic studies of DEGME itself to better predict its behavior under various conditions, from atmospheric oxidation to thermal decomposition and biological metabolism.

Exploration of Novel Applications in Emerging Chemical Technologies

While Methanol, (2-methoxyethoxy)- has traditional uses as a solvent in coatings and inks, significant research is directed towards its application in emerging technologies. glycol-ethers.eu Its properties make it valuable in the electronics and semiconductor industry for applications such as photoresist solvents and in the manufacturing of laminates and circuit boards. glycol-ethers.eufbcchem.comdow.com

A promising area is in polymer chemistry for the creation of advanced materials. Derivatives such as di(ethylene glycol) vinyl ether can be polymerized to create materials with applications in biomedicine and as anti-protein adsorption surfaces. chemicalbook.com Furthermore, polymers derived from diethylene glycol n-alkyl ether vinyl ethers are being fabricated for use as phase change materials, which have applications in thermal energy storage. nih.govresearchgate.net

The compound also serves as a high-boiling reaction medium for specialized organic syntheses, including those involving Grignard reagents and metal hydride reductions. atamanchemicals.com Its use as a fuel system icing inhibitor in jet fuel is another critical application. dtic.mildtic.mil As industries move towards more sustainable practices, the potential for using DEGME and its derivatives in green chemistry applications, such as in the formulation of more environmentally benign products or as part of a circular economy, will be a key area of future exploration. matthey.comfrdelpino.es

Q & A

Q. What are the critical physicochemical properties of DGME that influence experimental design in nanomaterial synthesis?

DGME’s polarity, boiling point (~194°C), and miscibility with water and organic solvents make it a versatile solvent for colloidal synthesis. Its ability to stabilize nanoparticles arises from the ethoxy and methoxy groups, which adsorb onto particle surfaces to prevent aggregation. In nanorod synthesis, DGME is used to wash and disperse particles, requiring optimization of concentration (e.g., four ethanol washes with TODA stabilization, as in ). Researchers should prioritize viscosity and solvent compatibility when designing reaction conditions .

Q. What safety protocols are essential for handling DGME in laboratory settings?

DGME is combustible (not self-igniting) and poses reproductive toxicity risks. Key protocols include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles; use respiratory protection if ventilation is inadequate .

- Storage : Keep containers sealed in well-ventilated areas away from ignition sources. Use explosion-proof equipment .

- Spill Management : Absorb spills with inert materials (e.g., sand, universal binder) and dispose via industrial incineration .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥10 minutes .

Q. How can DGME purity be verified for use in sensitive chemical reactions?

Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are recommended to detect impurities (e.g., residual ethylene oxide or methanol). Cross-reference with CAS 111-77-3 spectral data from NIST or PubChem to confirm identity .

Advanced Research Questions

Q. How can DGME’s solvent properties be optimized for stabilizing anisotropic nanoparticles?

DGME’s stabilization efficacy depends on its chain length and surface adsorption kinetics. In Au nanorod synthesis, reflux time (12–120 hours) and DGME concentration influence aspect ratios. Combine analytical ultracentrifugation (AUC) and scanning mobility particle sizer (SMPS) to correlate solvent properties with nanorod dimensions. Adjust DGME-to-ethanol ratios to balance steric stabilization and solvent volatility .

Q. What methodologies resolve contradictions in DGME’s toxicological data for biomedical applications?

While DGME is classified as non-PBT/non-vPvB ( ), its reproductive toxicity (GHS08) necessitates careful dose-response studies. To address conflicting

Q. What advanced characterization techniques elucidate DGME’s role in electrocatalytic systems?

In methanol oxidation reaction (MOR) studies, DGME may act as a co-solvent or stabilizer for catalysts. Use in situ Fourier-transform infrared spectroscopy (FTIR) to track DGME’s interaction with Pt/Ru catalysts. Pair with differential electrochemical mass spectrometry (DEMS) to monitor CO poisoning intermediates and optimize DGME’s reducing properties .

Contradiction Analysis and Methodological Considerations

Q. How should researchers address discrepancies in DGME’s flammability data across safety documents?

While most SDS classify DGME as combustible (flash point ~96°C), conflicting reports may arise from varying purity grades. Mitigate risks by:

- Conducting closed-cup flash point tests (ASTM D93) under controlled humidity.

- Referencing ECHA CLP classifications for harmonized hazard statements .

Q. What experimental controls are critical when using DGME in biological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.